2-((3,5-Dibromopyridin-4-yl)oxy)acetic acid
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Overview
Description
2-((3,5-Dibromopyridin-4-yl)oxy)acetic acid is an organic compound with the molecular formula C7H5Br2NO3 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,5-Dibromopyridin-4-yl)oxy)acetic acid typically involves the bromination of pyridine derivatives followed by etherification and carboxylation reactions. One common method involves the bromination of 4-hydroxypyridine to obtain 3,5-dibromo-4-hydroxypyridine. This intermediate is then reacted with chloroacetic acid under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((3,5-Dibromopyridin-4-yl)oxy)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The pyridine ring can be oxidized or reduced under specific conditions.
Esterification and Amidation: The carboxylic acid group can react with alcohols and amines to form esters and amides, respectively.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Esterification and Amidation: Catalysts like sulfuric acid or dicyclohexylcarbodiimide (DCC) are used.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the pyridine ring.
Esterification and Amidation: Products include esters and amides of this compound.
Scientific Research Applications
2-((3,5-Dibromopyridin-4-yl)oxy)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((3,5-Dibromopyridin-4-yl)oxy)acetic acid involves its interaction with specific molecular targets. The bromine atoms and the pyridine ring play crucial roles in its binding affinity and reactivity. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-((3-Bromopyridin-4-yl)oxy)acetic acid: Similar structure but with only one bromine atom.
Triclopyr: A related compound used as a herbicide, with a similar pyridine-based structure.
2-(Pyridin-4-yl)acetic acid: Lacks the bromine atoms but shares the pyridine and acetic acid moieties.
Uniqueness
2-((3,5-Dibromopyridin-4-yl)oxy)acetic acid is unique due to the presence of two bromine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where such properties are desired.
Properties
Molecular Formula |
C7H5Br2NO3 |
---|---|
Molecular Weight |
310.93 g/mol |
IUPAC Name |
2-(3,5-dibromopyridin-4-yl)oxyacetic acid |
InChI |
InChI=1S/C7H5Br2NO3/c8-4-1-10-2-5(9)7(4)13-3-6(11)12/h1-2H,3H2,(H,11,12) |
InChI Key |
FDPRHQLNKWROSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)OCC(=O)O)Br |
Origin of Product |
United States |
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